The compound "2-(4-Methylpyridin-2-yl)pyridine-4-carbaldehyde" is a derivative of pyridine, an aromatic heterocycle similar to benzene, but with a nitrogen atom replacing one of the carbon atoms. Pyridine derivatives are of significant interest in various fields of chemistry due to their diverse applications ranging from agriculture to medicine. They serve as key intermediates in the synthesis of numerous compounds, including pharmaceuticals, agrochemicals, and materials for advanced technologies.
In the pharmaceutical industry, pyridine derivatives are used to enhance drug delivery through biological membranes. A notable example is the development of a redox pro-drug system that enables the delivery of quaternary pyridinium salts, such as N-methylpyridinium-2-carbaldoxime chloride (2-PAM), across lipoidal barriers. The dihydropyridine derivative of 2-PAM is synthesized and can revert to 2-PAM through chemical or enzymatic oxidation, thus facilitating effective transport through biological membranes2. This system has been successfully used to deliver 1-methylpyridine-2-carbaldehyde oxime through the blood-brain barrier in mice, suggesting the potential for targeted drug delivery to the brain3.
Pyridine derivatives are also pivotal in the synthesis of complex organic molecules. For example, they are used in the facile synthesis of pyrido[2,3-d]pyrimidines, which are synthesized via cyclocondensation of certain pyrimidine carbaldehydes with β-substituted β-aminoacrylic esters. This process is accelerated by acid and results in the formation of pyridopyrimidine compounds4.
In agriculture, pyridine derivatives have been reported as potential herbicides and fungicides. A series of 2-chloro-5-methylpyridine-3-carbaldehyde imines have been synthesized and are considered important due to their biological activity. These compounds have been explored for their potential as neoplasm inhibitors, antiviral, antimicrobial, anticancer, and antitubercular agents. Additionally, they have been studied as plant growth regulators and have roles in biological processes such as vision and ATP synthesis5.
The synthesis of 4'-methyl-[2,2'-bipyridine]-4-carbaldehyde can be achieved through several methods. A notable synthetic route involves the reaction of 4-methylpyridine with pyridine-4-carbaldehyde under specific conditions. This method typically requires careful control of temperature and reaction time to ensure optimal yield and purity.
The molecular structure of 4'-methyl-[2,2'-bipyridine]-4-carbaldehyde can be analyzed using various techniques:
The compound's molecular geometry and electronic distribution can be further elucidated using techniques such as X-ray crystallography or NMR spectroscopy, which would provide insights into bond lengths and angles .
4'-Methyl-[2,2'-bipyridine]-4-carbaldehyde participates in several chemical reactions:
The mechanism of action for reactions involving 4'-methyl-[2,2'-bipyridine]-4-carbaldehyde generally follows these steps:
These mechanisms are influenced by factors such as solvent polarity and temperature, which can affect activation energy and reaction rates.
The physical and chemical properties of 4'-methyl-[2,2'-bipyridine]-4-carbaldehyde include:
4'-Methyl-[2,2'-bipyridine]-4-carbaldehyde has several scientific applications:
Bipyridine derivatives represent a cornerstone class of heterocyclic compounds in inorganic chemistry, materials science, and supramolecular engineering. Their fundamental importance arises from the presence of two nitrogen donor atoms positioned to form stable chelate complexes with a vast range of transition metals. This bidentate coordination mode confers exceptional thermodynamic stability and distinct electrochemical and photophysical properties upon the resulting complexes [9]. Historically, 2,2′-bipyridine itself, first synthesized by Fritz Blau in 1888 via the dry distillation of copper(II) pyridine-2-carboxylate, demonstrated early utility through its vivid colorimetric reaction with iron(II) salts, foreshadowing its future role in analytical chemistry and coordination science [9].
The versatility of the bipyridine scaffold stems from its synthetic malleability. Systematic introduction of substituents—such as methyl, carboxyl, aldehyde, or amino groups—at specific positions on the pyridine rings dramatically alters the steric, electronic, and functional characteristics of the ligand. Methyl groups enhance electron-donating capacity and influence solubility, while carbonyl-containing groups (aldehyde or carboxylic acid) serve as pivotal handles for further chemical modification, covalent anchoring to surfaces or polymers, or the construction of extended frameworks like Metal-Organic Frameworks (MOFs) [8] [10]. Consequently, functionalized bipyridines are indispensable in diverse applications, including:
Table 1: Key Functionalized Bipyridine Derivatives and Their Roles
| Compound | CAS Number | Key Functional Groups | Primary Applications |
|---|---|---|---|
| 2,2′-Bipyridine | 366-18-7 | None | Fundamental coordination chemistry studies, electrochemistry |
| 4,4′-Dimethyl-2,2′-bipyridine | 1134-35-6 | 4,4′-Methyl | Enhanced electron donation, solubility |
| 4′-Methyl-[2,2′-bipyridine]-4-carboxylic acid | 103946-54-9 | 4′-Methyl, 4-Carboxylic acid | MOF linkers, metallosupramolecular chemistry |
| 4′-Methyl-[2,2′-bipyridine]-4-carbaldehyde | 104704-09-8 | 4′-Methyl, 4-Aldehyde | Schiff base formation, bioconjugation, ligand synthesis |
4′-Methyl-[2,2′-bipyridine]-4-carbaldehyde (systematic IUPAC name: 4'-methyl-[2,2'-bipyridine]-4-carbaldehyde; CAS Registry Number: 104704-09-8) is a strategically functionalized bipyridine derivative characterized by distinct substituents at the para positions relative to the nitrogen atoms on each pyridine ring. Its molecular formula is C₁₂H₁₀N₂O, corresponding to a molecular weight of 198.22 grams per mole [3] [6].
O=CC1=CC(=NC=C1)C2=NC=CC(=C2)C (canonical form) or CC1=CC(=NC=C1)C2=NC=CC(=C2)C=O (isomeric form) [3] [6]. SMPJZGCAUYUJJE-UHFFFAOYSA-N [3] [6]. This unique key facilitates unambiguous database searching. Table 2: Key Physicochemical Properties of 4′-Methyl-[2,2′-bipyridine]-4-carbaldehyde
| Property | Value | Reference/Source |
|---|---|---|
| Molecular Formula | C₁₂H₁₀N₂O | [3] [6] |
| Molecular Weight | 198.22 g/mol | [3] [6] |
| CAS Registry Number | 104704-09-8 | [3] [4] |
| Purity (Typical) | ≥ 97% | [6] |
| Melting Point | 130–131 °C | [3] |
| Predicted Boiling Point | 368.7 ± 42.0 °C | [3] |
| Predicted Density | 1.172 ± 0.06 g/cm³ | [3] |
| Storage Recommendations | Inert atmosphere, 2–8°C | [4] [6] |
CAS No.: 10257-55-3
CAS No.: 15091-91-5
CAS No.: 10035-03-7
CAS No.: 32157-29-2
CAS No.: 127886-77-5